molecular formula C18H11F3N2O2 B2447686 3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 849055-55-6

3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2447686
CAS No.: 849055-55-6
M. Wt: 344.293
InChI Key: PZOYGWSEYPXBII-UHFFFAOYSA-N
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Description

“3-3-(trifluoromethyl)benzylbenzofuro[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. It’s a derivative of benzofuro[3,2-d]pyrimidine .


Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .


Molecular Structure Analysis

The molecular formula of “3-3-(trifluoromethyl)benzylbenzofuro[3,2-d]pyrimidin-4(3H)-one” is C18H11F3N2O2 .


Chemical Reactions Analysis

The synthesis of benzofuro[3,2-d]pyrimidin-4(3H)-ones involves aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles .

Scientific Research Applications

Efficient Synthesis and Diverse Substitution

3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one and its derivatives demonstrate significant versatility in chemical synthesis. Wang et al. (2019) detailed an efficient synthesis method for 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. This process involves aza-Wittig reactions leading to carbodiimide intermediates, further reacting with nitrogen-oxygen-containing nucleophiles to yield diverse derivatives in satisfactory yields. This method highlights the compound's structural adaptability and potential for extensive application in scientific research, particularly in creating a wide range of biologically active molecules (Wang et al., 2019).

Crystal Structure and Molecular Interaction

The title compound, 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one, as explored by Qu et al. (2007), provides insights into the molecular geometry and interaction within the crystal structure. The planarity of the 1-benzofuro[3,2-d]pyrimidinone unit and the dihedral angle formed with the attached phenyl ring suggest a specific molecular conformation that might influence the compound's reactivity and interaction with other molecules. The crystal packing, primarily governed by C—H⋯π hydrogen-bonding interactions, indicates potential sites for molecular interaction, crucial for understanding the compound's behavior in various solvents and conditions (Qu et al., 2007).

Bioactive Properties and Pharmaceutical Applications

Potential Bioactivity and Therapeutic Applications

Benzofuro[3,2-d]pyrimidine derivatives, including this compound, have been recognized for their potential in synthesizing pharmaceuticals. Wei-ming (2010) highlighted the importance of these derivatives in pharmaceutical synthesis, noting their role in antibiosis, anti-inflammatory, anticancer, inhibitors of platelet aggregation, and enhancers of long-term memory. This broad spectrum of potential therapeutic applications underscores the compound's significance in drug development and its role in addressing various health conditions (Wei-ming, 2010).

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O2/c19-18(20,21)12-5-3-4-11(8-12)9-23-10-22-15-13-6-1-2-7-14(13)25-16(15)17(23)24/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOYGWSEYPXBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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